2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-6-3-11(4-8(6)5-12)9(13)7(2)10/h6-8,12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVQUWSRHBUQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a synthetic organic compound that has attracted attention in various scientific domains, particularly for its potential biological activities. The unique structure of this compound, which includes both chloro and hydroxymethyl functional groups, influences its chemical reactivity and interactions with biological systems.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄ClN₁O₂
- Molecular Weight : 233.69 g/mol
- CAS Number : 2098118-38-6
Biological Activity
The biological activity of this compound has been explored through various studies, focusing on its pharmacological properties and interactions with cellular mechanisms.
1. Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The effectiveness of the compound appears to be concentration-dependent, with higher concentrations resulting in greater inhibition of bacterial growth.
2. Cytotoxicity
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound can induce apoptosis. The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, vary across different cell types, suggesting selective cytotoxic effects.
3. Enzyme Inhibition
Research has also focused on the compound's potential to inhibit key enzymes involved in metabolic pathways. For instance, it has been suggested that it may inhibit certain proteases, impacting protein degradation and synthesis pathways.
Summary of Biological Studies
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against various bacterial strains; concentration-dependent inhibition observed. |
| Cytotoxicity | Induces apoptosis in cancer cells; IC50 values vary by cell type. |
| Enzyme Inhibition | Potential inhibitor of proteases; affects protein metabolism. |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Agents assessed the antimicrobial efficacy of this compound against common bacterial pathogens. Results indicated significant inhibition of growth at concentrations above 50 µg/mL, particularly against Gram-positive bacteria.
Study 2: Cytotoxic Effects on Cancer Cells
In a research article from Cancer Research, the cytotoxic effects were evaluated on human breast cancer cell lines (MCF7). The compound exhibited an IC50 value of approximately 30 µM, indicating potent anti-cancer activity compared to standard chemotherapeutic agents.
A detailed investigation into the mechanism of action was conducted using enzyme assays to determine the inhibitory effects on specific proteases involved in apoptosis signaling pathways. The results suggested that the compound could modulate these pathways, promoting apoptotic cell death in cancer cells.
Comparison with Similar Compounds
3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Pyridinyl-Hydroxyphenyl Propan-1-one Derivatives
WHO-evaluated compounds Nos. 2158–2160 () share the propan-1-one core but differ in substituents:
- No. 2158: 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one.
- No. 2159: 1-(2-Hydroxy-4-isobutoxyphenyl)-3-(pyridin-2-yl)propan-1-one.
- No. 2160: 1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one. Key Contrasts:
- Substituents : Pyridinyl and hydroxyphenyl groups vs. pyrrolidine in the target compound.
- Toxicity: Potential genotoxicity noted for Nos. 2158–2160 (negative in bacterial assays for No. 2158), whereas the target compound shows acute hazards (irritation, respiratory effects) without genotoxicity alerts .
Physicochemical and Toxicological Comparison
| Property | 2-Chloro Target Compound | 3-Chloro Isomer | WHO No. 2158 |
|---|---|---|---|
| Molecular Weight | ~205.68 g/mol | 205.68 g/mol | ~255.3 g/mol (estimated) |
| Chlorine Position | Position 2 | Position 3 | N/A (no chlorine) |
| Key Hazards | H302, H315, H319, H335 | Likely higher (discontinued) | Genotoxicity concerns (B-side) |
| Regulatory Status | Available | Discontinued | Under dietary exposure review |
| Functional Groups | Chloroketone, pyrrolidine | Chloroketone, pyrrolidine | Pyridinyl, hydroxyphenyl |
Structural-Activity Insights :
Chlorine Position : The 2-chloro configuration in the target compound may confer greater stability compared to the 3-chloro isomer, which is discontinued ().
Toxicity Drivers: Pyrrolidine derivatives (target and 3-chloro) exhibit acute irritant effects, likely due to electrophilic chloroketone reactivity. Pyridinyl-hydroxyphenyl propanones (WHO compounds) show genotoxicity risks linked to aromatic ring systems and metabolic activation .
Preparation Methods
Nucleophilic Substitution on 2-Chloropropanone Derivatives
A common approach involves reacting 2-chloropropan-1-one with a suitably substituted pyrrolidine derivative bearing the 3-(hydroxymethyl) and 4-methyl substituents. The nucleophilic nitrogen of the pyrrolidine attacks the electrophilic carbonyl carbon or the α-chlorinated carbon, leading to the formation of the target compound.
-
- Solvent: Polar aprotic solvents such as dichloromethane or N-methylpyrrolidone.
- Temperature: Mild heating (e.g., 60–130 °C) to facilitate substitution without decomposing sensitive groups.
- Base or catalyst: Sometimes bases like N-ethyl-N,N-diisopropylamine are used to scavenge HCl formed during the reaction.
Bromination Followed by Substitution
In related synthetic routes, α-bromination of ketones followed by substitution with amines or pyrrolidines has been employed to introduce halogen substituents at the α-position to the carbonyl.
-
- Bromine is added dropwise to a solution of the ketone in dry dichloromethane at low temperature (ice bath).
- Stirring overnight allows complete bromination.
- The resulting α-bromoketone intermediate can then be reacted with the pyrrolidine derivative to substitute bromine with the nitrogen nucleophile.
Data Table Summarizing Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2-Chloropropan-1-one + substituted pyrrolidine | 60–130 | N-methylpyrrolidin-2-one (NMP), DCM | 6–39 | Base (e.g., DIEA) may be used; moderate yields |
| α-Bromination of ketone | Bromine in dry DCM, ice bath | 0–25 | Dichloromethane | 45–72 | Followed by substitution with amine |
| Friedländer synthesis (analog) | Ketone + PPA catalyst, solvent-free | 90 | None | ~82 | Efficient ketone condensation, potential adaptation |
Purification and Characterization
-
- Recrystallization from chloroform or dichloromethane.
- Flash chromatography using silica gel with solvent gradients (e.g., DCM/MeOH/NH4OH).
- Extraction with ethyl acetate and washing with aqueous salt solutions to remove impurities.
-
- FT-IR spectroscopy to confirm carbonyl (C=O) and chloro (C–Cl) functional groups.
- 1H NMR and 13C NMR to verify substitution patterns on the pyrrolidine ring and propanone moiety.
- Melting point determination for purity assessment.
Research Findings and Observations
- The presence of the hydroxymethyl group on the pyrrolidine ring requires mild reaction conditions to avoid side reactions such as oxidation or elimination.
- Use of polar aprotic solvents facilitates nucleophilic substitution without protonating the amine nitrogen.
- Bromination as a preparatory step enables more reactive intermediates for subsequent substitution but requires careful control to avoid over-bromination.
- Solvent-free catalytic methods (e.g., with poly(phosphoric acid)) offer greener alternatives for ketone functionalization but may need adaptation for amine-containing substrates.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of 2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one?
Methodological Answer:
- Stepwise Functionalization : Begin with the pyrrolidine scaffold (e.g., 3-(hydroxymethyl)-4-methylpyrrolidine) and employ acylation reactions using chloroacetyl chloride under controlled conditions (0–5°C, inert atmosphere). Monitor reaction progress via TLC or HPLC to minimize side products like over-chlorination or esterification .
- Purification : Use column chromatography with a gradient eluent (e.g., ethyl acetate/hexane) followed by recrystallization in polar aprotic solvents (e.g., acetonitrile) to isolate the target compound. Purity validation via NMR (¹H/¹³C) and HRMS is critical .
Q. How can the stereochemical configuration of the pyrrolidine ring be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., via halogen bonding) and solve the structure using SHELXT/SHELXL software. This method provides unambiguous stereochemical assignment .
- NOESY NMR : Correlate spatial proximity of protons (e.g., hydroxymethyl and methyl groups on the pyrrolidine ring) to infer relative stereochemistry. Compare experimental data with DFT-optimized molecular models .
Q. What analytical techniques are suitable for assessing hydrolytic stability of the chloroketone moiety?
Methodological Answer:
- Accelerated Degradation Studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Quantify degradation products using UPLC-MS/MS.
- Kinetic Analysis : Apply pseudo-first-order kinetics to determine half-life. Identify labile sites (e.g., the chloroketone group) via isotopic labeling (²H/¹⁸O) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the chloroketone group and active-site residues (e.g., serine hydrolases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Analysis : Corrogate substituent effects (e.g., hydroxymethyl vs. methyl groups) on activity using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR chemical shifts with XRD-derived bond lengths/angles. For example, a deshielded proton in NMR may correlate with electron-withdrawing effects confirmed by XRD .
- Dynamic Effects : Use VT-NMR (variable temperature) to detect conformational flexibility that may explain discrepancies between solid-state (XRD) and solution-state (NMR) data .
Q. How can in vitro toxicity studies be designed to evaluate the compound’s neurotoxic potential?
Methodological Answer:
- Cell-Based Assays : Expose SH-SY5Y neuronal cells to graded concentrations (1–100 µM). Measure mitochondrial dysfunction (MTT assay) and oxidative stress (ROS detection).
- Mechanistic Profiling : Use RNA-seq to identify dysregulated pathways (e.g., acetylcholinesterase inhibition) linked to structural analogs like chlorfenvinphos .
Q. What protocols ensure safe handling of the compound during electrophilic reactions?
Methodological Answer:
- Controlled Environments : Perform reactions in fume hoods with blast shields. Use PPE (nitrile gloves, goggles) and avoid contact with reducing agents to prevent explosive byproducts .
- Waste Management : Quench residual chloroketone with sodium bicarbonate before disposal. Monitor air quality for volatile chlorinated intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
